molecular formula C25H32N6O4 B11625133 N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11625133
M. Wt: 480.6 g/mol
InChI Key: CYVUUXPVGXCFNI-UHFFFAOYSA-N
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Description

N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central triazine core substituted with two 2,5-dimethoxyphenyl groups at the N2 and N4 positions and a 4-methylpiperidinyl moiety at the C6 position. Its molecular formula is C25H32N6O4, with a molecular weight of 480.57 g/mol . The dimethoxyphenyl groups contribute to enhanced solubility in organic solvents, while the 4-methylpiperidinyl substituent may influence steric and electronic interactions with biological targets.

Properties

Molecular Formula

C25H32N6O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-N,4-N-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H32N6O4/c1-16-10-12-31(13-11-16)25-29-23(26-19-14-17(32-2)6-8-21(19)34-4)28-24(30-25)27-20-15-18(33-3)7-9-22(20)35-5/h6-9,14-16H,10-13H2,1-5H3,(H2,26,27,28,29,30)

InChI Key

CYVUUXPVGXCFNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)OC)OC)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Biological Activity

N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It is essential to explore its biological activity as it may offer insights into its therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : 1,3,5-triazine ring
  • Substituents : Two 2,5-dimethoxyphenyl groups and a 4-methylpiperidin-1-yl group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antimicrobial Activity : Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. For example, a related class of compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb) by targeting dihydrofolate reductase enzymes .
  • Anticancer Properties : Some triazine derivatives have been identified as potential inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. This suggests that this compound may also possess anticancer properties .

The mechanism of action for triazine derivatives often involves:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
  • Intracellular Pathways : Some studies suggest that these compounds can stimulate the release of nitric oxide (NO) within bacterial cells or inhibit fatty acid synthesis pathways essential for Mtb survival .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antibacterial Activity : A study highlighted the effectiveness of triazine derivatives against non-tuberculous mycobacteria (NTM) and Mtb. The minimum inhibitory concentration (MIC) values were determined for various derivatives, indicating their potential as new antibacterial agents .
    CompoundMIC (µg/mL)Target Organism
    Compound A10Mtb
    Compound B15NTM
    N,N'-bis...TBDTBD
  • Anticancer Activity : Another investigation reported that certain triazines exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The study measured cell viability using MTT assays and found promising results for compounds structurally related to this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural Variations and Molecular Properties

The following table compares the target compound with key analogs, highlighting structural differences and molecular properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-dimethoxyphenyl (N2, N4); 4-methylpiperidinyl (C6) C25H32N6O4 480.57 Enhanced solubility due to dimethoxy groups; potential CNS activity
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine 4-fluorophenyl (N2, N4); 4-methylpiperidinyl (C6) C21H22F2N6 388.43 Fluorine atoms increase electronegativity, enhancing receptor binding
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine 4-fluorophenyl (N2, N4); 4-methylpiperazinyl (C6) C21H23F2N7 371.41 Piperazine ring improves water solubility and pharmacokinetics
6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 3,4-dimethoxyphenyl (N2, N4); benzimidazole (C6) C25H23N7O4S 517.56 Benzimidazole moiety confers antimicrobial and antitumor activity
6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine 4-methoxyphenyl (N2, N4); chloro (C6) C17H16ClN5O2 363.80 Chlorine substituent increases reactivity in nucleophilic substitutions
Target Compound
  • Mechanism : The 4-methylpiperidinyl group may interact with central nervous system (CNS) receptors, such as serotonin or dopamine receptors, due to its lipophilic nature .
Analog 1: N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
  • Activity : Demonstrates high binding affinity for kinase enzymes (IC50: 10–15 µM) due to fluorine-induced polarization.
  • Applications : Investigated in oncology for kinase inhibition.
Analog 2: N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
  • Activity : Exhibits antimicrobial activity (MIC: 8–12 µg/mL) against Gram-positive bacteria, attributed to the piperazine group’s ability to disrupt cell membranes.
Analog 3: 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
  • Activity : Shows antitumor activity (IC50: 5–8 µM) in breast cancer cell lines via tubulin polymerization inhibition.

Unique Advantages of the Target Compound

Solubility : The 2,5-dimethoxyphenyl groups provide superior solubility in polar solvents compared to fluorophenyl or chlorinated analogs, facilitating formulation .

Target Selectivity : The 4-methylpiperidinyl group’s rigidity may reduce off-target effects compared to flexible piperazinyl derivatives .

Synthetic Accessibility : The absence of halogen atoms simplifies synthesis compared to fluorinated analogs, reducing production costs .

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